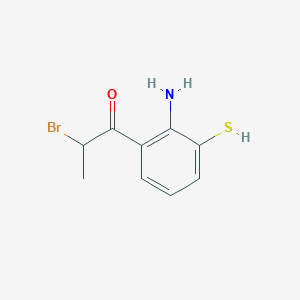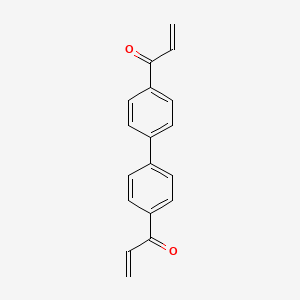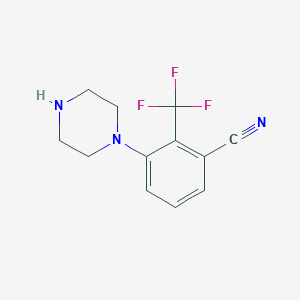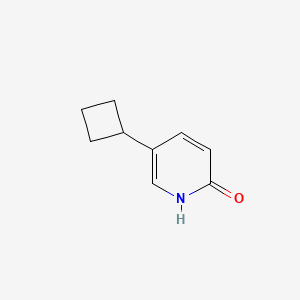
1-(4-Nitropyridin-3-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitropyridin-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a nitropyridine group
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Nitropyridin-3-yl)piperazine can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 4-chloro-3-nitropyridine with piperazine in the presence of a base such as potassium carbonate in a solvent like acetonitrile . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve a more scalable approach. One method includes the use of 5-bromo-2-nitropyridine and piperazine as starting materials. The reaction is conducted in a mixed solvent of alcohol and water, with an acid catalyst to facilitate the nucleophilic substitution . The product is then purified through catalytic hydrogenation and refining decoloration to obtain high-purity this compound .
化学反应分析
Types of Reactions
1-(4-Nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in acetonitrile under reflux conditions.
Major Products
Reduction: 1-(4-Aminopyridin-3-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Nitropyridin-3-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including urease inhibitors.
Biological Studies: The compound and its derivatives are investigated for their biological activities, such as anti-tubercular properties.
Materials Science: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
作用机制
The mechanism of action of 1-(4-Nitropyridin-3-yl)piperazine depends on its application. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the breakdown of urea into ammonia and carbamate . This inhibition is crucial for controlling infections caused by urease-producing bacteria.
相似化合物的比较
Similar Compounds
1-(3-Nitropyridin-2-yl)piperazine: Similar structure but with the nitro group at a different position.
1-(6-Nitropyridin-3-yl)piperazine: Another isomer with the nitro group at the 6-position.
Uniqueness
1-(4-Nitropyridin-3-yl)piperazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group can significantly affect the compound’s ability to interact with biological targets and its overall chemical behavior.
属性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC 名称 |
1-(4-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)8-1-2-11-7-9(8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 |
InChI 键 |
YOZHHWGUFZMXKY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=C(C=CN=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


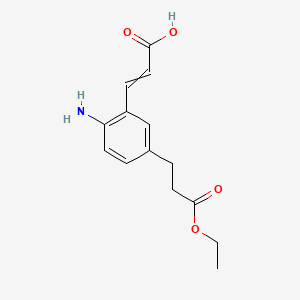
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
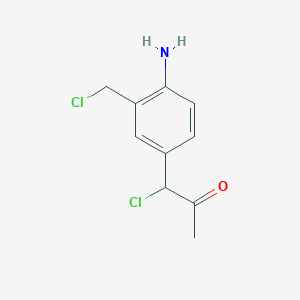
![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
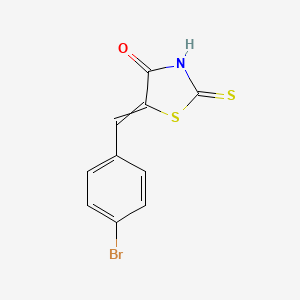
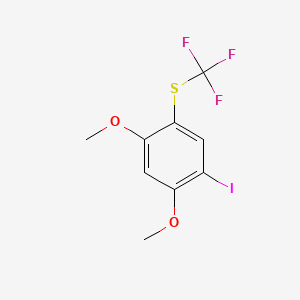
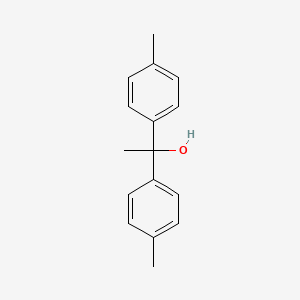
![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)
